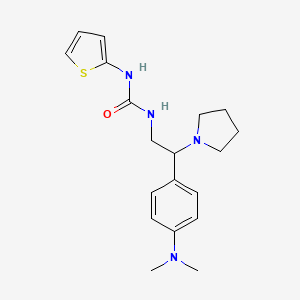

![molecular formula C20H16BrN5O2S B2953904 6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-12-2](/img/structure/B2953904.png)

6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

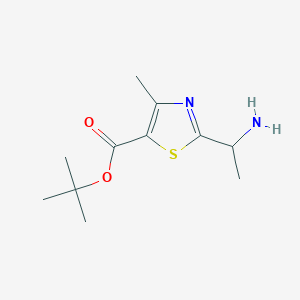

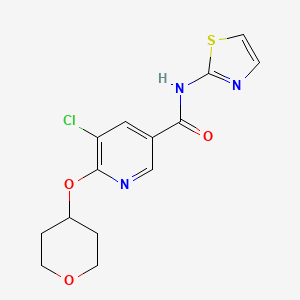

The compound contains several functional groups including a pyrimidine ring, a 1,2,4-triazole ring, a phenyl ring, and a sulfanyl group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in bioactive compounds .

Synthesis Analysis

While the exact synthesis of this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate bromophenyl, phenyl, and triazole precursors .Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms. These heterocyclic rings are often found in bioactive compounds and drugs .Chemical Reactions Analysis

The compound contains a bromophenyl group, which is a good leaving group, suggesting that it could undergo nucleophilic substitution reactions. Additionally, the presence of the sulfanyl group could allow for reactions involving the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the bromophenyl group could increase the compound’s reactivity, while the presence of the sulfanyl group could affect its polarity .Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . It’s designed to protect neuronal function and structure, which is a critical strategy in preventing or slowing disease progression by reducing neuronal death . The neuroprotective properties are particularly relevant for treating neurodegenerative diseases like Alzheimer’s, Huntington’s, Parkinson’s, and Amyotrophic lateral sclerosis, as well as conditions like ischemic stroke and traumatic brain injury .

Anti-neuroinflammatory Properties

The compound has shown significant anti-neuroinflammatory properties . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This is important because neuroinflammation is associated with various neurological disorders, and managing it can help in the treatment of these conditions.

ER Stress and Apoptosis Inhibition

Research indicates that the compound can potentially act through the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It has been observed to reduce the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . This mechanism is beneficial in preventing cell death and promoting cell survival in various diseases.

Interaction with ATF4 and NF-kB Proteins

Molecular docking studies have shown that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins . These proteins play a role in stress response and inflammation, respectively, and their modulation could be key in treating related pathologies.

Anti-fibrotic Activity

Pyrimidine derivatives, including this compound, have been studied for their anti-fibrotic activity . They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, which suggests potential applications in treating fibrotic diseases .

Antimicrobial and Antiviral Activity

The pyrimidine core of the compound is known to exhibit antimicrobial and antiviral activities. This makes it a candidate for further research into treatments for infections caused by various pathogens .

Future Directions

The potential biological activity of this compound could make it a candidate for further study in drug discovery and development. Future research could involve testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for increased activity and reduced toxicity .

properties

IUPAC Name |

6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN5O2S/c21-14-8-6-13(7-9-14)12-29-20-25-24-17(26(20)16-4-2-1-3-5-16)10-15-11-18(27)23-19(28)22-15/h1-9,11H,10,12H2,(H2,22,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOSOLMQAIQYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953837.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)

![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)